molecular formula C8H7ClN4O2 B13201028 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13201028
M. Wt: 226.62 g/mol
InChI Key: UKXXVHNHIRFRGO-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Chemical Reactions Analysis

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It shows promise as a lead compound for the development of new therapeutic agents due to its biological activity.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species, contributing to its biological activity. The chloro and ethyl groups can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:

Biological Activity

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C9H9ClN4O2C_9H_9ClN_4O_2 with a molecular weight of 228.65 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core, which is significant for its biological interactions.

Property Value
Molecular FormulaC₉H₉ClN₄O₂
Molecular Weight228.65 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have identified this compound as a potential anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including A172 and U87MG, with IC50 values in the micromolar range. The mechanism appears to involve the inhibition of key signaling pathways related to cell growth and apoptosis.

Inhibition of TBK1

The compound has been explored as an inhibitor of TANK-binding kinase 1 (TBK1), a crucial regulator in immune response and cancer progression. In vitro assays demonstrated that it effectively inhibited TBK1 activity, leading to reduced expression of downstream interferon-stimulated genes in THP-1 and RAW264.7 cells . This suggests its potential utility in developing therapies for immune-related diseases and cancers.

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-b]pyridines is heavily influenced by their structural modifications. For instance, substituents at specific positions on the pyrazole ring can enhance or diminish activity against various targets. Studies have indicated that the presence of electron-withdrawing groups like nitro and chloro significantly increases potency against TBK1 compared to other derivatives lacking these groups .

Study on Antitubercular Activity

A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives, including this compound, and evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The results indicated promising antituberculotic activity for several derivatives with specific substitutions on the pyrazole ring .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer and immune responses. These studies revealed favorable binding affinities and highlighted critical interactions that could be exploited for drug design .

Properties

Molecular Formula

C8H7ClN4O2

Molecular Weight

226.62 g/mol

IUPAC Name

4-chloro-1-ethyl-5-nitropyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H7ClN4O2/c1-2-12-8-5(3-11-12)7(9)6(4-10-8)13(14)15/h3-4H,2H2,1H3

InChI Key

UKXXVHNHIRFRGO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

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